molecular formula C8H11N3O2 B2773881 N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide CAS No. 51245-61-5

N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide

Cat. No.: B2773881
CAS No.: 51245-61-5
M. Wt: 181.195
InChI Key: GNXOROQIJDYHCO-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide typically involves the condensation of 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions are as follows:

    Reagents: 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carboxylic acid, acetic anhydride

    Solvent: Acetic acid

    Temperature: Reflux

    Purification: Recrystallization from ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)acetic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: N-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)acetic acid

    Reduction: N-(2,6-dimethyl-4-hydroxy-1H-pyrimidin-5-yl)acetamide

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide
  • N-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide
  • N-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)propionamide

Uniqueness

N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its dimethyl and acetamide groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4-7(11-6(3)12)8(13)10-5(2)9-4/h1-3H3,(H,11,12)(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXOROQIJDYHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51245-61-5
Record name N-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide
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